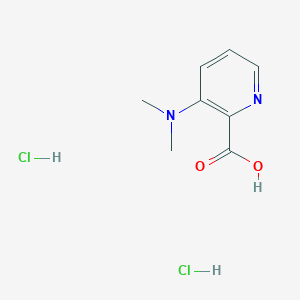

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride

Beschreibung

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O2. It is a derivative of pyridine, featuring a dimethylamino group at the 3-position and a carboxylic acid group at the 2-position, with two hydrochloride groups. This compound is known for its applications in various chemical reactions and research fields.

Eigenschaften

IUPAC Name |

3-(dimethylamino)pyridine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSKPNXJHAIRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

Dimethylation: The carboxylic acid is reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group at the 3-position.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to favor the desired reaction.

Purification: Using techniques such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

Analyse Chemischer Reaktionen

Pyridine Ring Formation

The reaction involves cyclization of α-halo oxalate esters with aldehydes under ammonia pressure, forming a diethoxycarbonylpyridine intermediate. Subsequent hydrolysis converts esters to carboxylic acids .

Mechanism Steps :

-

Nucleophilic Attack : The aldehyde attacks the α-halo oxalate ester, forming a β-hydroxy ester.

-

Cyclization : Intramolecular cyclization under ammonia pressure generates the pyridine ring.

-

Hydrolysis : Esters are hydrolyzed to carboxylic acids using mineral acids .

Key Reaction Conditions

Purification and Isolation

-

Filtration and Distillation : Insoluble byproducts are filtered, and the product is distilled (e.g., Widman spiral distillation) .

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate mixtures) is used for purification .

-

Salt Formation : The dihydrochloride salt is precipitated by adding HCl to the carboxylic acid solution .

Structural and Functional Insights

-

Solubility : Highly soluble in water and organic solvents like dioxane .

-

Biological Relevance : Investigated as a dopamine D3 receptor modulator, where structural features like the dimethylamino group influence receptor selectivity .

Challenges and Optimization

-

Yield Optimization : Continuous flow reactors or automated systems improve scalability and yield.

-

Waste Management : Hydrolysis byproducts (e.g., alcohol, acid) are easily separable using water-insoluble solvents .

-

Selectivity : Substituent positioning (e.g., 3-(dimethylamino)) enhances receptor selectivity in medicinal applications .

This synthesis pathway highlights the compound’s utility in pharmaceutical research, leveraging pyridine chemistry and tailored functionalization for biological activity .

Wissenschaftliche Forschungsanwendungen

Chemistry

DMAP-HCl is primarily known for its role as a nucleophilic catalyst in organic synthesis. Its applications include:

- Esterification Reactions : It facilitates the formation of esters from carboxylic acids and alcohols by forming an acetylpyridinium intermediate.

- Amidation Reactions : It activates carboxylic acids to form amides, enhancing reaction rates and yields.

In a comparative study, DMAP-HCl was shown to outperform other catalysts like 4-Dimethylaminopyridine (DMAP) in specific reactions due to its unique structural features .

Biology

In biological research, DMAP-HCl has been utilized for:

- Synthesis of Biologically Active Molecules : It aids in creating compounds with potential pharmacological effects.

- Enzyme Inhibition Studies : The compound has shown promise as an enzyme inhibitor, modulating metabolic pathways important for treating diseases like diabetes and cancer .

Case Study: Enzyme Inhibition

A study demonstrated that DMAP-HCl effectively inhibited enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Medicine

In the pharmaceutical industry, DMAP-HCl serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

- Development of Pharmaceutical Intermediates : It is used to synthesize compounds that can lead to new drug formulations.

- Research on Antiplasmodial Activity : Recent research indicated that derivatives of DMAP-HCl possess significant antiplasmodial activity, making them candidates for malaria treatment .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride involves its ability to act as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)pyridine: Similar structure but with the dimethylamino group at the 2-position.

4-(Dimethylamino)pyridine: Dimethylamino group at the 4-position, commonly used as a catalyst in organic synthesis.

Pyridine-2-carboxylic acid: Lacks the dimethylamino group, used as a precursor in various chemical reactions.

Uniqueness

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride is unique due to the specific positioning of the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Biologische Aktivität

Overview

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride, commonly referred to as DMAP, is a pyridine derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activities of DMAP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10Cl2N2O2

- Molecular Weight : 221.09 g/mol

- CAS Number : 120-93-4

DMAP is characterized by a dimethylamino group attached to a pyridine ring with a carboxylic acid functional group. This structure plays a crucial role in its biological activity.

The biological activity of DMAP can be attributed to several mechanisms:

- Enzyme Inhibition : DMAP acts as a potent inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and lipid metabolism.

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Antioxidant Activity : DMAP exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.

Antimicrobial Activity

DMAP has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These findings suggest that DMAP could be developed as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMAP. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The mechanism of action involves the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

DMAP's ability to inhibit AChE suggests its potential in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of DMAP against clinical isolates of bacteria. The results indicated that DMAP exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains . -

Research on Anticancer Properties :

In vitro studies conducted on human cancer cell lines demonstrated that DMAP could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study published in Cancer Letters highlighted the compound's ability to activate caspases and alter mitochondrial membrane potential . -

Neuroprotection Study :

A recent investigation into the neuroprotective effects of DMAP showed promising results in preventing neuronal death in models of oxidative stress. The findings suggest that DMAP could be beneficial in developing treatments for Alzheimer's disease .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride with high purity?

Answer:

- Key Parameters : Temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of dimethylamine and pyridine precursors. Hydrochloride salts are introduced during final steps to enhance stability .

- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Quench unreacted amines using aqueous HCl, followed by recrystallization in ethanol/water (1:3 v/v) to isolate the dihydrochloride form .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Compare and NMR peaks against reference data (e.g., pyridine C-2 carboxylic protons at δ 8.2–8.5 ppm; dimethylamino protons at δ 2.7–3.1 ppm) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS (expected [M+H] ~265.09 g/mol for the free base; dihydrochloride adds ~72.92 g/mol) .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

Answer:

- Experimental Design :

- Data Interpretation : Use Arrhenius plots to predict shelf-life at standard storage conditions (4°C). Hydrochloride salts generally exhibit improved thermal stability compared to free bases .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Answer:

- Solvent Effects : Ensure consistent deuterated solvents (e.g., DO vs. DMSO-d) for NMR, as proton exchange can shift peaks .

- Purity Cross-Verification : Combine elemental analysis (C, H, N, Cl) with -DOSY NMR to detect trace solvents or unreacted intermediates .

- Case Study : If a batch shows anomalous dimethylamino proton splitting, investigate residual moisture (Karl Fischer titration) or crystallinity (PXRD) .

Q. How can computational methods elucidate the compound’s role in catalytic or biological systems?

Answer:

- DFT Calculations : Model the electronic structure to predict reactivity at the pyridine nitrogen or carboxylic acid group. Compare with experimental values (e.g., pyridine N: ~4.5; carboxylic acid: ~2.8) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina. Validate with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.